Apparent Km of 30 µM for CYP3A4 Enables Standardized and Reproducible Assay Conditions
Benzyloxyresorufin is optimally used at a concentration near its apparent Michaelis constant (Km) of 30 µM for CYP3A4 . This is a defined, widely adopted parameter for setting substrate concentrations in inhibition/activation screens and drug-drug interaction (DDI) studies, in contrast to other fluorometric probes like BFC, BQ, or DBF, which have different Km/S50 values and sigmoidal kinetics [1].
| Evidence Dimension | Apparent Michaelis-Menten Constant (Km) for CYP3A4 |
|---|---|
| Target Compound Data | 30 µM |
| Comparator Or Baseline | Other fluorometric probes (BFC, BQ, DBF) exhibit different Km/S50 values and kinetic profiles (e.g., sigmoidal vs. hyperbolic), necessitating distinct assay optimizations [1]. |
| Quantified Difference | Distinct kinetic parameter vs. alternative probes |
| Conditions | Recombinant human CYP3A4, fluorescence-based O-dealkylation assay |
Why This Matters
A well-defined Km ensures assays are run under kinetically controlled conditions, maximizing sensitivity to detect competitive inhibition and ensuring data comparability across studies.
- [1] Stresser DM, et al. Substrate-Dependent Modulation of CYP3A4 Catalytic Activity. DMD. 2000;28(12):1440-1448. View Source
